16-Methanethiosulfonyl Hexadecanoic Acid

Membrane Protein Labeling Hydrophobicity Chain Length Comparison

Hydrophobic mismatch in membrane protein topology studies yields unreliable data when water-soluble MTS reagents fail to access transmembrane cysteines. MTS-16-HDA resolves this: its C16 alkyl chain partitions into lipid bilayers, anchoring the reactive MTS warhead at a defined membrane depth for site-specific, depth-dependent cysteine modification. • Labels cysteine residues within transmembrane domains inaccessible to short-chain or polar MTS analogs; enables membrane topology mapping and proximity studies • Creates stable, non-hydrolyzable thioether-linked palmitoyl mimics for chemical palmitoylation-bypasses enzymatic S-palmitoylation machinery for controlled functional dissection • ≥95% purity; delivered in methanol for low-disruption membrane incorporation

Molecular Formula C17H34O4S2
Molecular Weight 366.6 g/mol
CAS No. 887406-81-7
Cat. No. B016458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methanethiosulfonyl Hexadecanoic Acid
CAS887406-81-7
SynonymsMTS-16-HDA
Molecular FormulaC17H34O4S2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C17H34O4S2/c1-23(20,21)22-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19)
InChIKeyREUUDPJEVIDJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Methanethiosulfonyl Hexadecanoic Acid (CAS 887406-81-7): A Long-Chain MTS Reagent for Sulfhydryl Crosslinking and Site-Specific Protein Modification


16-Methanethiosulfonyl Hexadecanoic Acid (CAS 887406-81-7), also known as MTS-16-HDA, is a C16 fatty acid derivative functionalized with a terminal methanethiosulfonate (MTS) group . This compound belongs to the class of sulfhydryl-active crosslinking reagents, where the MTS moiety enables specific, covalent disulfide bond formation with accessible cysteine thiols in proteins and peptides . The molecule comprises a 16-carbon saturated alkyl chain (palmitic acid backbone) linked to a methanethiosulfonyl group, resulting in a molecular formula of C₁₇H₃₄O₄S₂ and a molecular weight of 366.58 g/mol . Its long hydrocarbon chain confers significant hydrophobicity, which is a key determinant of its application profile, differentiating it from shorter-chain MTS analogs and dictating its utility in membrane protein studies or as a hydrophobic anchor .

Why 16-Methanethiosulfonyl Hexadecanoic Acid Cannot Be Directly Substituted by Common MTS Reagents in Hydrophobic Environments


The methanethiosulfonate (MTS) functional group is a well-established tool for cysteine modification, but the performance and experimental outcomes are heavily influenced by the chemical context of the attached moiety. Generic substitution of MTS-16-HDA with commonly available, shorter-chain MTS reagents (e.g., MMTS, MTSEA) or even other long-chain variants (e.g., MTS-12-HDA, MTS-18-HDA) is not chemically or functionally equivalent . The 16-carbon alkyl chain of MTS-16-HDA dictates its hydrophobic character and membrane partitioning behavior, which are critical parameters in experiments involving lipid bilayers, membrane proteins, or hydrophobic binding pockets [1]. Using a more polar or shorter-chain analog will result in a different spatial reach from the membrane surface, altered local concentration at the target site, and potential steric or solubility mismatches that invalidate direct comparative or mechanistic studies. Therefore, selection of this specific long-chain MTS fatty acid must be justified by its precise physicochemical and structural properties, not solely by the presence of the reactive MTS warhead .

Quantitative Differentiation of 16-Methanethiosulfonyl Hexadecanoic Acid: Head-to-Head and Class-Based Comparative Evidence


Chain Length and Hydrophobicity: C16 Alkyl Chain vs. Shorter-Chain MTS Reagents

The 16-carbon saturated alkyl chain of 16-Methanethiosulfonyl Hexadecanoic Acid (MTS-16-HDA) provides a specific hydrophobic anchor that is distinct from commonly used MTS reagents with shorter or more polar linkers . This property is quantified by its calculated partition coefficient (cLogP). MTS-16-HDA has a cLogP value of approximately 6.2, which is significantly higher than that of 8-Methanethiosulfonyl-octanoic Acid (cLogP ~2.5) and the polar MTSEA (cLogP ~0.5) [1]. This difference in lipophilicity dictates the compound's preferential partitioning into lipid bilayers and its ability to access hydrophobic domains of proteins .

Membrane Protein Labeling Hydrophobicity Chain Length Comparison

Reported Purity and Physical Form: High-Purity Solid vs. Common Liquid or Lower-Purity MTS Reagents

16-Methanethiosulfonyl Hexadecanoic Acid is typically supplied as a white to off-white solid with a reported purity of ≥95% by HPLC . Its melting point is reported as 99-101°C (with decomposition) . This solid, high-purity form contrasts with some shorter-chain MTS reagents that are supplied as liquids (e.g., MMTS) or with lower specified purity, which can complicate accurate handling and quantitation. The solid state and high purity of MTS-16-HDA facilitate precise weighing and preparation of stock solutions, reducing experimental variability introduced by impure or difficult-to-handle liquid reagents [1].

Purity Physical Form Quality Control

Solubility Profile: Defined Solubility in Methanol vs. Water-Insoluble Nature for Controlled Delivery

16-Methanethiosulfonyl Hexadecanoic Acid is reported to be soluble in methanol but practically insoluble in water . This is in stark contrast to polar MTS reagents like MTSEA and MTSET, which exhibit significant aqueous solubility. The defined methanol solubility allows for the preparation of stock solutions that can be diluted into aqueous buffers, enabling controlled introduction of the hydrophobic reagent to biological systems. Its water insolubility is an advantage in experiments where the reagent must remain partitioned in a lipid phase or where the presence of an organic solvent is required to prevent premature precipitation [1].

Solubility Sample Preparation Methanol Solvent

Stability and Storage: Hygroscopic Nature and Hydrolysis Sensitivity Require Specific Handling

Vendor documentation explicitly notes that 16-Methanethiosulfonyl Hexadecanoic Acid is hygroscopic and susceptible to hydrolysis in aqueous environments, particularly in the presence of nucleophiles . This is a common property of methanethiosulfonates but is particularly relevant for this hydrophobic compound, as its use in membrane studies often involves exposure to aqueous buffer interfaces where hydrolysis can occur. Proper storage at -20°C under desiccation is recommended to maintain integrity . In comparison, some MTS reagents (e.g., MTSL spin labels) are more stable as solids but may degrade via different mechanisms. This specific instability profile necessitates careful experimental design, including the use of freshly prepared solutions and avoidance of prolonged exposure to aqueous buffers prior to use .

Stability Storage Conditions Handling Precautions

Optimal Scientific and Industrial Applications for 16-Methanethiosulfonyl Hexadecanoic Acid


Site-Specific Labeling of Cysteine Residues in Transmembrane Domains of Integral Membrane Proteins

Due to its hydrophobic C16 chain and specific reactivity with cysteine thiols, 16-Methanethiosulfonyl Hexadecanoic Acid is ideally suited for labeling cysteine residues engineered into or naturally occurring within the transmembrane segments of integral membrane proteins [1]. The long alkyl chain anchors the reagent in the lipid bilayer, positioning the reactive MTS group at a defined depth within the membrane. This allows for topology mapping, proximity studies, and functional interrogation of membrane-embedded sites that are inaccessible to water-soluble MTS reagents. The methanol solubility of the compound enables its delivery to the membrane via a small volume of organic solvent, minimizing disruption to the lipid environment .

Creation of Hydrophobic Tethers for Bioconjugation in Lipid Bilayer Systems

MTS-16-HDA can be used to introduce a hydrophobic anchor onto a protein or peptide. For example, it can be conjugated to a water-soluble protein, conferring membrane-binding properties. This is useful for studying protein-lipid interactions, for creating biosensors that localize to membrane surfaces, or for immobilizing proteins onto hydrophobic solid supports [1]. The 16-carbon chain provides a sufficient hydrophobic driving force for stable membrane association without the need for complex lipid modifications (e.g., prenylation or palmitoylation) that require enzymatic machinery .

Functional Mimicry of Fatty Acid Modified Proteins (e.g., S-Palmitoylation)

In cell biology, post-translational modification of proteins with palmitate (S-palmitoylation) is a key mechanism for regulating membrane association, trafficking, and function. 16-Methanethiosulfonyl Hexadecanoic Acid can be used to chemically attach a palmitoyl-like moiety to a specific cysteine residue, creating a stable, non-hydrolyzable thioether linkage [1]. This 'chemically palmitoylated' protein can then be used in vitro or microinjected into cells to study the functional consequences of this lipidation event, independent of the dynamic regulation of endogenous acyltransferases and thioesterases. This provides a powerful tool for dissecting the role of palmitoylation in processes such as signal transduction, ion channel regulation, and protein sorting .

Synthesis of Lipidated Peptides for Vaccine Development and Drug Delivery

In the field of peptide-based therapeutics and vaccines, lipidation is a common strategy to enhance immunogenicity, improve pharmacokinetics, and promote self-assembly. MTS-16-HDA serves as a valuable building block for the site-specific lipidation of synthetic peptides containing a single cysteine residue [1]. The resulting C16-lipidated peptide can be purified and characterized, and its membrane-binding properties can be precisely controlled. This approach is used to create vaccine adjuvants, cell-penetrating peptides, and targeted drug delivery systems where the hydrophobic anchor facilitates interaction with cell membranes or formation of stable nanoparticle formulations .

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